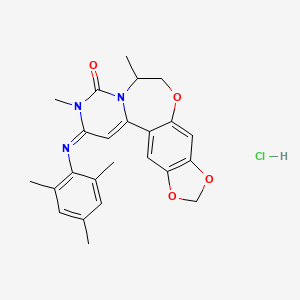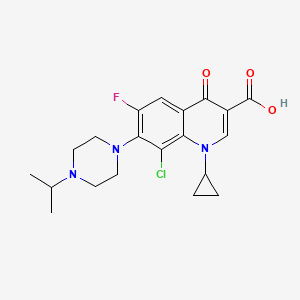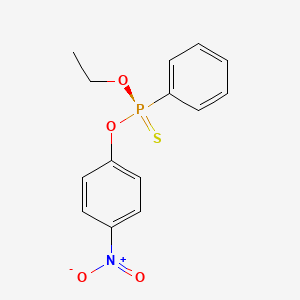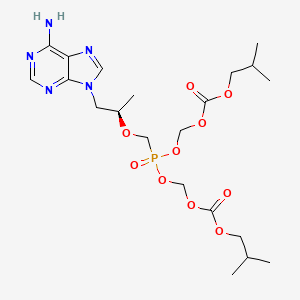
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2,4,6,8-tetraoxa-5-fosfononanodióico, 5-((2-(6-amino-9H-purin-9-il)-1-metiletoxi)metil)-, bis(2-metilpropil) éster, 5-óxido, ®- es un compuesto orgánico complejo que presenta un núcleo de ácido fosfórico con múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, comenzando con la preparación del núcleo de ácido fosfórico. La introducción del derivado de purina y la esterificación con grupos bis(2-metilpropil) son pasos clave. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y control de temperatura para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la síntesis a gran escala utilizando reactores automatizados. El proceso puede incluir técnicas de química de flujo continuo para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad son cruciales para garantizar la consistencia y la seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El núcleo de ácido fosfórico puede oxidarse en condiciones específicas.
Reducción: Las reacciones de reducción pueden dirigirse al derivado de purina u otros grupos funcionales.
Sustitución: Los grupos funcionales del compuesto pueden sustituirse por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Las condiciones de reacción como la temperatura, el pH y la elección del solvente son críticas para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir estados de oxidación más altos del núcleo de ácido fosfórico, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como reactivo o intermedio en la síntesis de otras moléculas complejas. Su estructura única permite diversas transformaciones químicas.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus interacciones con biomoléculas, como enzimas o ácidos nucleicos.
Medicina
En medicina, el compuesto podría explorarse por su potencial terapéutico, particularmente si exhibe bioactividad relacionada con su derivado de purina. Puede servir como compuesto principal para el desarrollo de fármacos.
Industria
En aplicaciones industriales, el compuesto puede utilizarse en la producción de materiales especializados o como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. El derivado de purina puede interactuar con ácidos nucleicos o enzimas, influyendo en las vías biológicas. El núcleo de ácido fosfórico puede participar en reacciones de fosforilación, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Adenosín trifosfato (ATP): Un nucleótido con una base de purina y un núcleo de ácido fosfórico.
Ésteres de ácido fosfórico: Compuestos con patrones de esterificación similares.
Análogos de nucleótidos: Moléculas con similitudes estructurales con los nucleótidos.
Unicidad
La singularidad de este compuesto radica en su combinación de un derivado de purina con un núcleo de ácido fosfórico y grupos éster. Esta estructura proporciona una plataforma versátil para diversas aplicaciones químicas y biológicas.
Propiedades
Número CAS |
201340-99-0 |
|---|---|
Fórmula molecular |
C21H34N5O10P |
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1 |
Clave InChI |
SMWJBTSECSFQAB-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


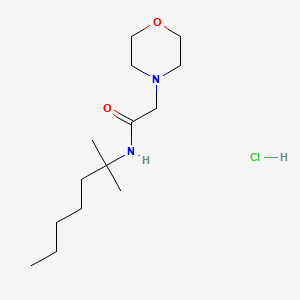


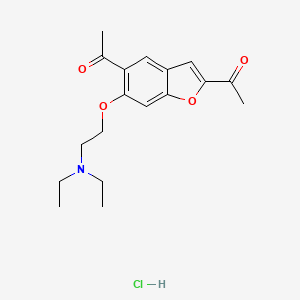

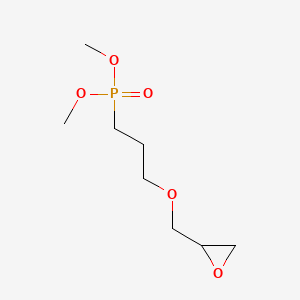
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)

